[3-(Trifluoromethyl)phenyl]urea
Overview
Description
[3-(Trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Mechanism of Action
Target of Action
The primary target of [3-(Trifluoromethyl)phenyl]urea is the root growth of plants, particularly Arabidopsis . This compound has shown significant inhibition activity on root growth .
Mode of Action
It is known that this compound interacts with its targets in a way that inhibits root growth . The compound may interact with specific proteins or enzymes within the plant cells, disrupting normal cellular processes and leading to inhibited growth.
Biochemical Pathways
It is suggested that the compound might influence the auxin response reporter, as it significantly enhanced the transcriptional activity of this reporter . Auxins are a type of plant hormone that play a crucial role in coordinating many aspects of plant growth and development.
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its potent effects on root growth .
Result of Action
The primary result of this compound’s action is the inhibition of root growth in plants . This effect is so pronounced that the compound’s activity was found to be two orders of magnitude higher than that of the commercial herbicide clopyralid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with an isocyanate derivative. One common method includes the use of 3-(trifluoromethyl)aniline and dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: [3-(Trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nitro compounds in the presence of catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted phenylurea derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: [3-(Trifluoromethyl)phenyl]urea is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity .
Biology and Medicine: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds have shown promise in the development of new drugs for various diseases .
Industry: The compound is used in the production of herbicides and pesticides due to its ability to inhibit specific plant growth pathways. It is also employed in the manufacture of specialty chemicals and materials .
Comparison with Similar Compounds
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)urea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea
Uniqueness: [3-(Trifluoromethyl)phenyl]urea is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIBEOBXKJAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065355 | |
Record name | [3-(Trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-87-9 | |
Record name | (3-Trifluoromethylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13114-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Trifluoromethylphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13114-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-[3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3-(Trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(trifluoromethyl)phenyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-TRIFLUOROMETHYLPHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA3K6C5P54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of [3-(trifluoromethyl)phenyl]urea derivatives discussed in the provided research?
A1: The primary application discussed is their use as herbicides, specifically focusing on fluometuron {N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea}. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does fluometuron exert its herbicidal effect?
A2: Fluometuron acts as a Photosystem II electron transport inhibitor. [, ] It disrupts the photosynthetic process in plants, ultimately leading to their death.
Q3: What factors influence the efficacy of fluometuron in controlling weeds?
A3: Several factors play a role, including: * Weed species: Fluometuron exhibits varying levels of control across different weed species. [, , , , , , , , , , , , , ] * Weed growth stage: Early application when weeds are small generally enhances control. [, , , , , ] * Herbicide rate: Higher application rates often improve weed control. [, , , , , , , , , , , ] * Application method: Broadcast and banded applications have been studied, with efficacy influenced by factors like cultivation practices. [, , , , , , , ] * Environmental factors: Rainfall patterns significantly influence fluometuron's persistence and potential for leaching, impacting its long-term effectiveness. [, , , , , , , , , , , , , ] * Soil properties: Soil organic carbon content and tillage practices impact fluometuron's sorption and degradation rates, affecting its availability and persistence. [, , , , , , , , ]
Q4: Does fluometuron pose a risk of carryover to subsequent crops in a rotation?
A4: Yes, fluometuron can persist in soil and potentially injure sensitive crops planted after cotton. The risk varies depending on factors like soil type, application rate, and environmental conditions. [, , ]
Q5: What strategies can mitigate the risk of fluometuron carryover?
A5: Strategies include:* Crop rotation: Selecting tolerant crops like grain sorghum or corn following cotton. []* Application timing and rate: Adhering to recommended guidelines for fluometuron application. [, ]* Tillage practices: Conventional tillage can enhance fluometuron degradation compared to no-till systems. [, , ]
Q6: Beyond herbicides, have this compound derivatives shown potential in other applications?
A6: Yes, research indicates potential in drug discovery, particularly as kinase inhibitors for diseases like cancer and psoriasis. [, , , ]
Q7: Which specific kinases are targeted by these derivatives?
A7: Studies highlight activity against FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2). [, , , ]
Q8: What structural modifications have been explored to improve the potency and selectivity of these kinase inhibitors?
A8: Research explores modifications to the this compound scaffold, including:* Introduction of urea or guanidine moieties to enhance metabolic stability and solubility. []* Variations in the substituents attached to the phenyl rings, impacting interactions with the target kinases. [, , , ]
Q9: How is fluometuron typically extracted from soil and environmental samples for analysis?
A9: Methanol extraction is a common method for recovering fluometuron from soil samples. [, ]
Q10: What analytical techniques are employed to detect and quantify fluometuron?
A10: Methods include:* High-performance liquid chromatography (HPLC) coupled with ultraviolet spectroscopy (UV) or fluorescence detection. [, ]* Gas chromatography-mass spectrometry (GC/MS) for identifying degradation products. []
Q11: Does fluometuron degrade in the environment? What are the implications?
A11: Yes, fluometuron undergoes degradation in soil, influenced by factors like microbial activity and tillage practices. [, , , , ] Degradation products like desmethylfluometuron (DMF) can form and contribute to its environmental fate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.